2-chloro-3-methoxy-N-(2-methylphenyl)benzamide
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Overview
Description
2-chloro-3-methoxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.737 g/mol . This compound is part of a class of benzamides, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 2-chloro-3-methoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-methoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the benzamide moiety can undergo reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling: Boronic acids or esters with palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of hydroxylated benzamides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-chloro-3-methoxy-N-(2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: Another benzamide derivative with anti-inflammatory properties.
3-methoxy-2-methylbenzoic acid: A related compound used in asymmetric synthesis.
Uniqueness
2-chloro-3-methoxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other benzamides .
Properties
CAS No. |
853332-96-4 |
---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-chloro-3-methoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-6-3-4-8-12(10)17-15(18)11-7-5-9-13(19-2)14(11)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
JBJWEHYIHZQARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
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